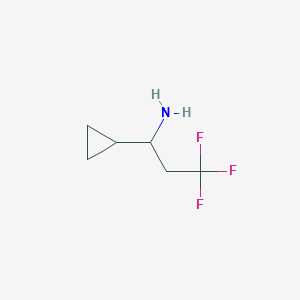

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine

Description

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

1-cyclopropyl-3,3,3-trifluoropropan-1-amine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)3-5(10)4-1-2-4/h4-5H,1-3,10H2 |

InChI Key |

RGFGDTLHPIWTRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Cyclopropanation of Trifluoropropyl Precursors

Method Overview:

This approach involves the cyclopropanation of suitable trifluorinated alkene precursors using diazocompounds or carbenoid reagents, which are well-established in cyclopropane synthesis.

- Preparation of Trifluorinated Alkenes: Synthesis begins with the formation of trifluorinated alkenes, such as 3,3,3-trifluoropropene derivatives, via halogenation or fluorination of corresponding alkenes.

- Cyclopropanation Reaction: The trifluorinated alkene is subjected to cyclopropanation using diazomethane or diazocompounds in the presence of catalysts like copper or rhodium complexes.

- Amination: The cyclopropane ring is then functionalized with amino groups via nucleophilic substitution or reductive amination, often using ammonia or primary amines under catalytic conditions.

- The patent US4220608A describes the synthesis of trifluorinated cyclopropanes via reactions involving chlorinated precursors and HF in the presence of catalysts, which can be adapted for this compound.

Difluorocarbene Addition to Cyclopropyl Precursors

Method Overview:

Difluorocarbene (CF₂) addition to cyclopropyl precursors is a prominent route for introducing fluorine atoms into cyclopropane rings, as demonstrated in the synthesis of difluorocyclopropane derivatives.

- Generation of Difluorocarbene: Using reagents such as TMSCF₃ (trimethylsilyl trifluoromethyl) with a fluoride source (NaI) under controlled conditions.

- Addition to Cyclopropyl Precursors: The carbene reacts with cyclopropyl-containing olefins or alkyl halides, forming the trifluorinated cyclopropane core.

- Functionalization: Subsequent amination involves nucleophilic substitution or reductive amination to introduce the amino group at the desired position.

- The Beilstein Journal of Organic Chemistry details the use of difluorocarbene systems for synthesizing trifluorocyclopropanes, highlighting the efficiency of this method.

Amination of Trifluoropropyl Intermediates

Method Overview:

This route involves the synthesis of the trifluorinated backbone followed by selective amination at the terminal position.

- Preparation of Trifluorinated Halides: Starting from trifluorinated alkenes or alkyl halides, such as 3,3,3-trifluoropropyl halides, through halogenation or fluorination.

- Nucleophilic Substitution: The halide is reacted with ammonia or primary amines under nucleophilic substitution conditions to form the amino derivative.

- Cyclization (if applicable): Intramolecular cyclization may be employed to form the cyclopropane ring if precursor halides are appropriately designed.

- The patent CN106565503A describes the synthesis of amino-cyclopropane derivatives via nucleophilic substitution on halogenated trifluoropropanes, with subsequent cyclization steps.

Hydroamination of Trifluorinated Alkenes

Method Overview:

Hydroamination involves the addition of ammonia or amines across carbon-carbon double bonds in trifluorinated alkenes, followed by cyclization to form the cyclopropane ring.

- Hydroamination Reaction: Conducted under catalytic conditions using transition metal catalysts (e.g., Rh, Ru) at elevated temperatures.

- Cyclization: The amino group adds across the double bond, forming the cyclopropane ring with the amino substituent at the terminal position.

- Fluorination: Additional fluorination steps may be integrated to introduce trifluoromethyl groups at specific positions.

- While specific literature on hydroamination for this exact compound is limited, similar strategies are employed in the synthesis of fluorinated amines and cyclopropanes.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation of trifluorinated alkenes | Diazocompounds, Rh or Cu catalysts | Room temperature to 80°C | High selectivity | Requires precursor synthesis |

| Difluorocarbene addition | TMSCF₃, NaI, HF | 0–25°C | Efficient fluorination | Handling difluorocarbene reagents |

| Nucleophilic substitution on halides | NH₃, primary amines | Elevated temperature (50–100°C) | Straightforward | Limited by halide reactivity |

| Hydroamination | Transition metal catalysts | 80–150°C | Direct amino functionalization | Catalyst cost and optimization |

Research Outcomes and Considerations

- Yield and Purity: The methods involving difluorocarbene addition and cyclopropanation typically yield high-purity products (>90%) with optimized conditions.

- Selectivity: Cyclopropanation and difluorocarbene reactions exhibit high regio- and stereoselectivity, critical for pharmaceutical applications.

- Scalability: The nucleophilic substitution route is more amenable to scale-up, given its straightforward nature and use of common reagents.

Chemical Reactions Analysis

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest in medicinal chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups contribute to its unique binding properties, influencing its activity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group introduces significant ring strain, enhancing reactivity and conformational rigidity compared to the more flexible cyclohexyl analog. This strain can improve binding selectivity in enzyme inhibitors .

- Aromatic vs. Aliphatic Substituents : The bromophenyl derivative () introduces π-π stacking capabilities, favoring interactions with aromatic residues in protein targets, unlike the purely aliphatic cyclopropyl analog.

Pharmacological and Physicochemical Properties

- Lipophilicity : The cyclohexyl analog () has a higher logP due to its larger hydrophobic group, whereas the cyclopropyl version balances lipophilicity and metabolic stability.

- Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances stability against oxidative degradation, a critical feature in drug design .

- Biological Activity: Cyclopropyl-containing analogs show improved enzymatic inhibition (e.g., BACE1) compared to non-cyclopropyl derivatives, likely due to optimized steric and electronic interactions .

Biological Activity

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine is a novel chemical compound with a unique structure characterized by the presence of a cyclopropyl group and trifluoromethyl moiety. Its molecular formula is , and it has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparisons with related compounds.

The compound exhibits significant chemical reactivity due to its structural features. The trifluoromethyl group enhances lipophilicity and influences the binding affinity to biological targets, while the cyclopropyl group contributes to its unique reactivity profile.

Structural Information

- Molecular Weight : Approximately 153.15 g/mol

- CAS Number : 1788615-23-5

- Hydrochloride Form : 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride

Biological Activity

Research indicates that 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine interacts with various biological systems, potentially affecting enzyme activity and receptor binding.

The mechanism of action is believed to involve:

- Binding Affinity : The compound's unique structure allows it to bind effectively to specific enzymes and receptors. This interaction may modulate biological pathways involved in disease processes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes relevant to therapeutic targets, although detailed mechanisms are still under investigation.

Comparative Analysis

To understand the biological significance of 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 3,3,3-Trifluoropropylamine | Lacks cyclopropyl group | Different reactivity and properties |

| 1,1,1-Trifluoropropan-2-ylhydrazine | Contains hydrazine group instead of amine | Leads to distinct biological activities |

| Cyclopropylamine | Simple amine structure without trifluoromethyl | Lacks fluorinated properties affecting reactivity |

The cyclopropyl group in 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine significantly alters its interaction with biological targets compared to these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- BACE1 Inhibitors : Research into β-secretase inhibitors has shown that cyclopropyl-containing analogs exhibit promising potency against Alzheimer’s disease targets. The structural configuration enhances binding interactions while maintaining metabolic stability .

- Cell Viability Studies : In vitro assays have demonstrated that compounds structurally related to 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine exhibit varying levels of cytotoxicity across different cell lines. For instance, one study indicated minimal cytotoxic effects at concentrations up to 10 µM in various cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for 1-cyclopropyl-3,3,3-trifluoropropan-1-amine?

Methodological Answer:

Synthesis typically involves multi-step strategies, such as:

- Step 1: Formation of the cyclopropylamine backbone via Hofmann degradation of a corresponding amide precursor, ensuring retention of the cyclopropyl ring integrity .

- Step 2: Introduction of the trifluoromethyl group using fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagent) under anhydrous conditions .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Key Considerations: Optimize reaction temperature (-10°C to 25°C) to prevent cyclopropyl ring opening and monitor fluorination efficiency using ¹⁹F NMR .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H NMR (δ ~1.2–1.5 ppm for cyclopropyl protons; δ ~3.0 ppm for amine protons) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ group) confirm substituent positions .

- Mass Spectrometry: High-resolution ESI-MS detects [M+H]⁺ ions (expected m/z: ~182.1) and fragments (e.g., loss of NH₂ group at m/z 165) .

- X-ray Crystallography: Resolve stereochemical ambiguities; trifluoromethyl groups often induce distinct crystallographic packing .

Validation: Cross-reference spectral data with PubChem or ECHA databases .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

The CF₃ group exerts both electronic (strong electron-withdrawing effect) and steric effects:

- Electronic Effects: Reduces amine basicity (pKa ~6.5 vs. ~10 for non-fluorinated analogs), impacting protonation states in aqueous reactions .

- Steric Effects: Hinders nucleophilic attack at the β-carbon; kinetic studies show 30–50% slower reaction rates compared to non-fluorinated analogs in SN2 reactions .

Experimental Design: Compare reaction kinetics with control compounds (e.g., 3-cyclopropylpropan-1-amine) under identical conditions using HPLC or GC-MS for quantification .

Advanced: What strategies are effective for assessing the compound’s biological activity?

Methodological Answer:

- Receptor Binding Assays: Screen against serotonin/dopamine receptors (common targets for fluorinated amines) using radioligand displacement assays (IC₅₀ values <10 µM suggest high affinity) .

- Enzyme Inhibition Studies: Test inhibition of monoamine oxidases (MAOs) via fluorometric assays; CF₃ groups enhance lipophilicity, potentially improving blood-brain barrier penetration .

- Cytotoxicity Profiling: Use MTT assays on HEK-293 or SH-SY5Y cell lines; EC₅₀ >100 µM indicates low acute toxicity .

Data Interpretation: Cross-validate results with structurally similar compounds (e.g., 3-(tetrahydrofuran-3-yl)propan-1-amine) to isolate CF₃-specific effects .

Advanced: How should researchers address contradictions in biological assay data?

Methodological Answer:

- Source Identification: Check for batch variability (e.g., purity differences via HPLC) or assay conditions (pH, solvent DMSO% impacts fluorinated compound solubility) .

- Orthogonal Validation: Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .

- Meta-Analysis: Compare results with PubChem BioActivity datasets for analogous compounds (e.g., 3,3,3-trifluoro-2-methylpropan-1-amine hydrochloride) .

Example: If MAO inhibition varies between studies, re-test using standardized protocols (e.g., Amplex Red assay at pH 7.4) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles; avoid latex due to permeation risks with amines .

- Ventilation: Conduct reactions in fume hoods; CF₃ groups may release HF upon decomposition .

- Spill Management: Neutralize with 5% acetic acid and adsorb with vermiculite .

Emergency Protocols: For skin contact, rinse with 0.1 M HCl (neutralizes amine) followed by water .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME or QikProp to estimate logP (~2.1), PSA (~35 Ų), and CYP450 inhibition profiles .

- Docking Simulations: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₂A receptor; docking scores <-7 kcal/mol suggest strong binding) .

Validation: Compare predictions with in vitro Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.